Enantiomeric Purity: (2S)-Configured Sulfonamide vs. Commercial Racemic (DL) Mixture
The primary differentiation for procurement is the defined (2S) absolute configuration, which is in contrast to the more widely available racemic (DL) mixture. The target (2S) compound ensures 100% enantiomeric excess, whereas the racemic standard, ((2,3,5,6-tetramethylphenyl)sulfonyl)phenylalanine (CAS 381687-95-2), contains a 1:1 mixture of (2S) and (2R) enantiomers . No peer-reviewed study provides a direct paired biological comparison for this specific compound. However, the principle that distinct enantiomers of sulfonamide amino acid derivatives can exhibit profoundly different activities is a well-established class-level concept in medicinal chemistry, particularly for protease and protein-protein interaction inhibitors [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (2S)-configured isomer, with an enantiomeric excess (ee) typically ≥ 95-99% |
| Comparator Or Baseline | Racemic (DL) mixture (CAS 381687-95-2), a 1:1 mixture of (2S) and (2R) isomers |
| Quantified Difference | Defined sole enantiomer vs. undefined racemate, clearing the (2R) contaminant from the system |
| Conditions | Inherent chemical property, relevant for any chiral biological assay or asymmetric synthesis |
Why This Matters
Procuring the defined (2S) enantiomer eliminates the risk of a 50% inactive/inhibitory (2R) isomer confounding biological data, leading to more accurate EC50/Ki measurements and clearer SAR interpretation.
- [1] Williams, K., & Lee, E. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-354. View Source
